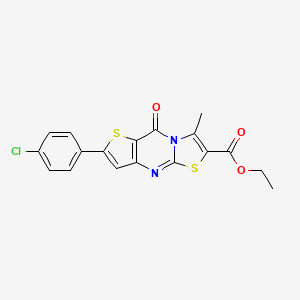
9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the fusion with thiophene and pyrimidine rings. Common reagents used in these reactions include sulfur, amines, and halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds containing a thiazole ring, often used in pharmaceuticals.
Thiophene derivatives: Compounds containing a thiophene ring, used in materials science.
Pyrimidine derivatives: Compounds containing a pyrimidine ring, important in biochemistry.
Uniqueness
The unique combination of thiazole, thiophene, and pyrimidine rings in this compound gives it distinct chemical and physical properties, making it a valuable target for research and development.
Propiedades
Número CAS |
122945-82-8 |
|---|---|
Fórmula molecular |
C18H13ClN2O3S2 |
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
ethyl 5-(4-chlorophenyl)-12-methyl-2-oxo-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-3-24-17(23)14-9(2)21-16(22)15-12(20-18(21)26-14)8-13(25-15)10-4-6-11(19)7-5-10/h4-8H,3H2,1-2H3 |
Clave InChI |
ZVVXFBCMYPLSSK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)Cl)N=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


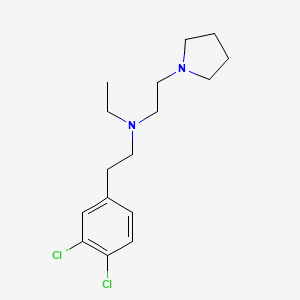


![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)

![[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12711214.png)

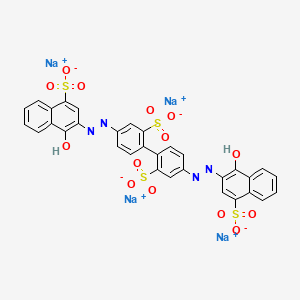
![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)
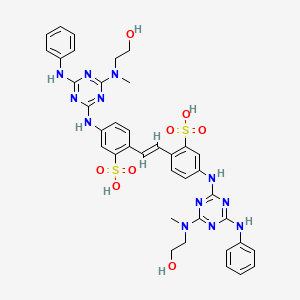
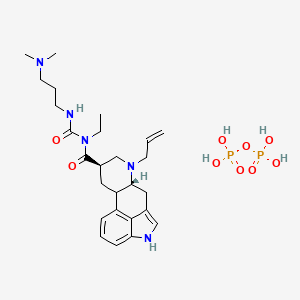
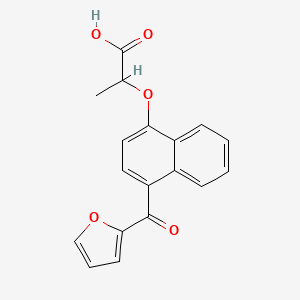
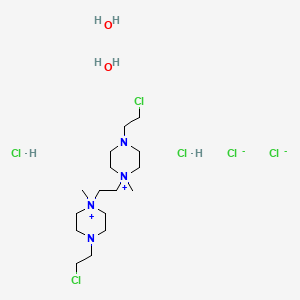
![2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]propan-1-one hydrochloride](/img/structure/B12711249.png)
